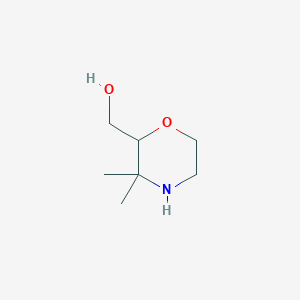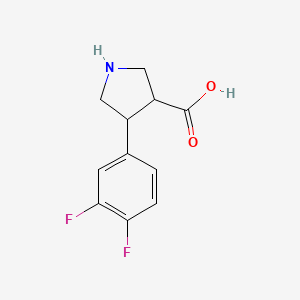
4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid
説明
“4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H11F2NO2 . It has a molecular weight of 227.21 . The compound appears as a white to light yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of “4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a carboxylic acid group and a 3,4-difluorophenyl group . The compound’s structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid” are not detailed in the literature, pyrrolidine derivatives are known to be versatile scaffolds in drug discovery . They can undergo various reactions to yield biologically active compounds .科学的研究の応用
Influenza Neuraminidase Inhibition
The compound (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid, related to 4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid, has been identified as a potent inhibitor of influenza neuraminidase. This compound has shown significant activity against the enzyme, which plays a crucial role in the spread of influenza virus within the respiratory tract (Wang et al., 2001).
Antibacterial Activity
Novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which include derivatives with structural similarities to 4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid, have been synthesized and evaluated for their antibacterial activity. These compounds have demonstrated notable potency against various bacterial strains, with specific substituents enhancing their effectiveness (Chu et al., 1986).
Enantioselective Synthesis
The compound (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, closely related to the compound , has been synthesized enantioselectively. This process highlights the potential for producing chiral compounds with specific configurations, which is significant in the development of pharmaceuticals and other biologically active substances (Chung et al., 2005).
Structural and Conformational Analysis
Research on 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which share structural characteristics with 4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid, includes detailed studies using NMR spectroscopy and X-ray diffraction. These studies provide insights into the conformational behaviors and structural properties of these compounds, which are vital for understanding their interactions and functions at the molecular level (Burgos et al., 1992).
将来の方向性
Pyrrolidine derivatives, such as “4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid”, are of great interest in medicinal chemistry due to their potential as scaffolds for the development of new drugs . Future research may focus on exploring the diverse chemical space of these compounds and investigating their biological activities.
特性
IUPAC Name |
4-(3,4-difluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-9-2-1-6(3-10(9)13)7-4-14-5-8(7)11(15)16/h1-3,7-8,14H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAQDZVRKLMPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




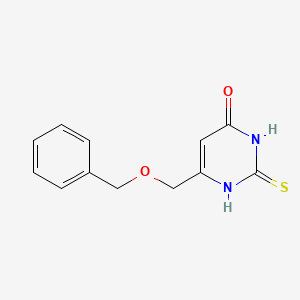
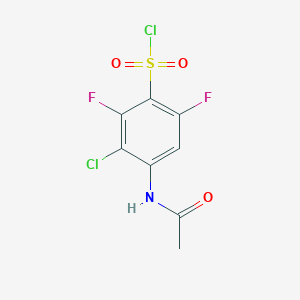
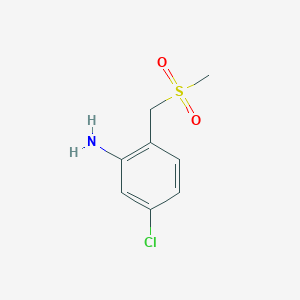
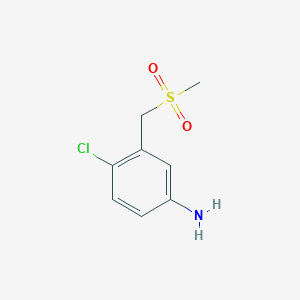
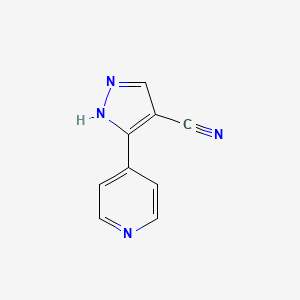
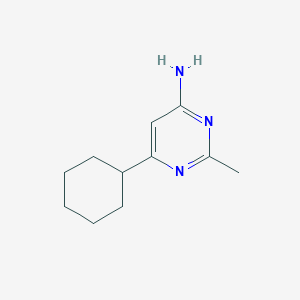
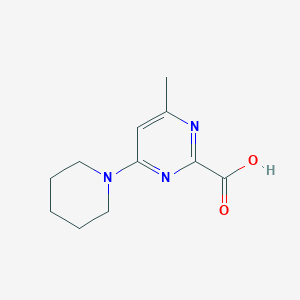
![4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1489372.png)
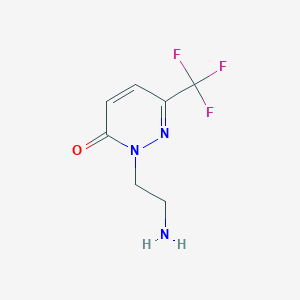
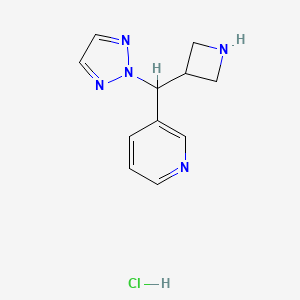
![(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489378.png)
